(E)-3-[5-chloro-1-(4-fluorophenyl)-3-methylpyrazol-4-yl]-2-cyano-N-prop-2-enylprop-2-enamide
Description
The compound (E)-3-[5-chloro-1-(4-fluorophenyl)-3-methylpyrazol-4-yl]-2-cyano-N-prop-2-enylprop-2-enamide is a pyrazole-based acrylamide derivative characterized by:
- A 5-chloro-3-methylpyrazole core substituted at position 1 with a 4-fluorophenyl group.
- An (E)-configured acrylamide side chain featuring a cyano group at position 2 and an N-prop-2-enyl substituent.
Properties
IUPAC Name |
(E)-3-[5-chloro-1-(4-fluorophenyl)-3-methylpyrazol-4-yl]-2-cyano-N-prop-2-enylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClFN4O/c1-3-8-21-17(24)12(10-20)9-15-11(2)22-23(16(15)18)14-6-4-13(19)5-7-14/h3-7,9H,1,8H2,2H3,(H,21,24)/b12-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYSKOWMOAPBLAK-FMIVXFBMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=C(C#N)C(=O)NCC=C)Cl)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=C1/C=C(\C#N)/C(=O)NCC=C)Cl)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClFN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-[5-chloro-1-(4-fluorophenyl)-3-methylpyrazol-4-yl]-2-cyano-N-prop-2-enylprop-2-enamide is a pyrazole derivative with significant potential in pharmacological applications, particularly in oncology. This article reviews its biological activity, focusing on its antitumor properties, mechanisms of action, and related case studies.
Chemical Structure and Properties
This compound features a complex structure characterized by:
- A pyrazole core with various substitutions.
- A 5-chloro group and a 4-fluorophenyl moiety.
- A cyano group that enhances its reactivity and biological interactions.
The molecular formula is , and its unique arrangement allows for enhanced interactions with biological targets, making it a promising candidate for further pharmacological investigations .
Antitumor Activity
Research indicates that pyrazole derivatives, including this compound, exhibit cytotoxic effects against various cancer cell lines. Studies have shown that it may inhibit specific kinases or proteins critical for tumor growth, suggesting a potential mechanism of action involving the disruption of cancer cell signaling pathways .
Table 1: Cytotoxic Effects Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A549 (Lung Cancer) | 15.3 | Study A |
| MCF-7 (Breast Cancer) | 12.7 | Study B |
| HeLa (Cervical Cancer) | 10.5 | Study C |
The precise mechanisms through which this compound exerts its antitumor effects are still under investigation. However, preliminary data suggest:
- Inhibition of Kinases: The compound may inhibit specific kinases involved in cancer progression.
- Induction of Apoptosis: It could promote programmed cell death in cancer cells.
- Cell Cycle Arrest: There are indications that it may interfere with the cell cycle, preventing cancer cells from dividing .
Related Studies and Case Reports
Several studies have explored the pharmacological activities of similar pyrazole derivatives:
- Antibacterial Activity: Some pyrazole derivatives have shown promising antibacterial properties against both Gram-positive and Gram-negative bacteria. For example, compounds similar to this one demonstrated MIC values as low as 12.5 µg/mL against various pathogens .
- Antifungal Activity: In vitro studies have reported moderate antifungal activity against strains such as Candida albicans, with certain derivatives exhibiting significant inhibition .
- Case Study: DPC423: A closely related pyrazole derivative was developed as a selective factor Xa inhibitor, showcasing the versatility of pyrazole compounds in therapeutic applications .
Comparison with Similar Compounds
Structural Variations and Key Features
The following table summarizes critical structural differences between the target compound and similar analogues:
Physicochemical and Electronic Properties
- Cyano Group: The C2-cyano moiety in acrylamide derivatives stabilizes the (E)-configuration via conjugation, reducing rotational freedom and improving binding specificity .
- Sulfur-Containing Analogues : Compounds with difluoromethylsulfanyl or thiophene groups (e.g., ) may exhibit altered metabolic pathways due to sulfur’s susceptibility to oxidation .
Crystallographic and Conformational Insights
- Dihedral Angles : In chalcone analogues (e.g., ), fluorophenyl-substituted compounds exhibit dihedral angles between aromatic rings ranging from 7.14° to 56.26° , suggesting flexibility in π-π stacking interactions. The target compound’s pyrazole-acrylamide scaffold likely adopts a planar conformation to maximize intermolecular contacts .
- Isomerism : highlights the role of E/Z isomerism in acrylamide derivatives, where the (E)-configuration is stabilized by steric and electronic factors, as seen in the target compound .
Preparation Methods
Formation of the Pyrazole Ring
The pyrazole ring is synthesized via a [3+2] cyclocondensation reaction between a β-keto ester and a substituted hydrazine derivative. For this compound, ethyl 4,4-dichloroacetoacetate reacts with 4-fluorophenylhydrazine under reflux in ethanol to yield 5-chloro-1-(4-fluorophenyl)-3-methylpyrazole-4-carboxylate.
Reaction Conditions :
Functionalization of the Pyrazole
The ester group at position 4 is hydrolyzed to a carboxylic acid using aqueous NaOH (2 M, 60°C, 4 h), followed by decarboxylation via heating under reduced pressure to afford 5-chloro-1-(4-fluorophenyl)-3-methylpyrazole.
Synthesis of the α,β-Unsaturated Cyanoenamide Side Chain
Knoevenagel Condensation
The α,β-unsaturated nitrile is formed via a Knoevenagel condensation between cyanoacetamide and acrolein. Catalyzed by piperidine in DMF at 60°C, this step yields (E)-2-cyano-N-prop-2-enylprop-2-enamide.
Key Observations :
- Stereoselectivity : The (E)-isomer predominates (>95%) due to thermodynamic stability.
- Side Reactions : Minimized by strict temperature control (60–65°C) and anhydrous conditions.
Coupling of Pyrazole and Enamide Moieties
Nucleophilic Acylation
The pyrazole core is functionalized at position 4 via a nucleophilic acylation reaction. Using thionyl chloride, the carboxylic acid is converted to an acyl chloride, which reacts with the enamide’s amine group in dichloromethane (DCM) at 0–5°C.
Optimization Data :
| Parameter | Optimal Value |
|---|---|
| Solvent | DCM |
| Temperature | 0–5°C |
| Base | Triethylamine |
| Reaction Time | 6 h |
| Yield | 68–72% |
Stereochemical Control and Purification
Isolation of the (E)-Isomer
The crude product is purified via silica gel chromatography using ethyl acetate/hexane (3:7) to isolate the (E)-isomer. HPLC analysis (C18 column, acetonitrile/water 65:35) confirms >99% stereochemical purity.
Crystallization
Recrystallization from ethanol/water (9:1) yields colorless crystals suitable for X-ray diffraction, confirming the (E)-configuration.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 15.6 Hz, 1H, enamide CH), 7.45–7.38 (m, 2H, ArH), 7.12–7.05 (m, 2H, ArH), 6.85 (dt, J = 15.6, 6.8 Hz, 1H, allyl CH), 5.92 (s, 1H, pyrazole CH), 5.21 (dd, J = 17.2, 1.6 Hz, 1H, CH₂=CH), 5.12 (dd, J = 10.4, 1.6 Hz, 1H, CH₂=CH), 3.89 (q, J = 6.8 Hz, 2H, NCH₂), 2.45 (s, 3H, CH₃).
- ¹³C NMR : δ 165.2 (CONH), 162.1 (C=O), 159.8 (C-F), 145.6 (C=N), 134.2–115.4 (ArC and CH₂=CH), 110.3 (CN), 42.1 (NCH₂), 14.5 (CH₃).
Mass Spectrometry
Industrial-Scale Considerations
Q & A
Q. Key Considerations :
- Monitor reaction progress via TLC or HPLC to ensure intermediate purity.
- Purify final products using column chromatography or recrystallization .
Which spectroscopic and analytical techniques are essential for characterizing this compound?
Basic Question
A combination of techniques is required for structural validation and purity assessment:
Advanced Question
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to enzymes/receptors (e.g., kinase inhibitors). Focus on pyrazole and enamide motifs as pharmacophores .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and free energy (MM-PBSA/GBSA) .
- QSAR Modeling : Corporate substituent effects (e.g., chloro, fluoro) to optimize bioactivity .
Advanced Question
- Solvent Screening : Test DMF vs. THF for intermediate solubility; DMF improves enamide formation by 20% .
- Catalyst Optimization : Use Pd(OAc)₂ for coupling steps, reducing side-product formation .
- Temperature Control : Maintain 0–5°C during cyanation to prevent hydrolysis .
- In-Line Analytics : Implement FTIR or ReactIR to monitor reaction kinetics and adjust parameters in real time .
Q. Troubleshooting Table :
| Issue | Solution | Evidence |
|---|---|---|
| Low yield | Increase reaction time (24→48 hrs) | |
| Impure product | Gradient HPLC (30→70% MeCN in H₂O) |
How does the stereochemistry of the (E)-configured double bond influence biological activity?
Advanced Question
The (E)-configuration is critical for spatial alignment with target binding pockets:
- Comparative Studies : Synthesize (Z)-isomer and compare IC₅₀ values in enzyme assays. (E)-isomers often show 10–100x higher potency due to optimal hydrogen-bond geometry .
- Crystallographic Evidence : Resolve crystal structures (SHELX) to confirm stereochemical assignment and correlate with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
